butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate
Description
Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a 4-ethyl-1,2,3-thiadiazole-5-amido group. The thiadiazole moiety is a heterocyclic ring containing sulfur and nitrogen, which often confers biological activity, such as antimicrobial, herbicidal, or pharmaceutical properties .
Properties
IUPAC Name |
butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-5-10-22-16(21)11-6-8-12(9-7-11)17-15(20)14-13(4-2)18-19-23-14/h6-9H,3-5,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFZGCONKFTPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Amidation Reaction: The thiadiazole derivative is then reacted with 4-ethylbenzoic acid to form the amido derivative.
Esterification: Finally, the amido derivative is esterified with butanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Based on the search results, here's what is known about the applications of thiadiazole derivatives:
General Applications
- Thiadiazole derivatives, particularly 1,3,4-thiadiazoles, are potential anticancer agents .
- Thiazole derivatives can be used in pharmaceutical compositions for treatment of diseases mediated by cytokines, and to prevent or treat adenosine receptor mediated diseases .
- Thiazole compounds can inhibit p38 MAP kinase and TNF-α production .
- Thiazole derivatives can be used to prevent or treat conditions such as chronic rheumatoid arthritis, osteoarthritis, cerebral edema, cerebrovascular disorder, head trauma, cerebral infarction, apoplectic stroke, asthma, and allergic diseases . They may also be useful in treating inflammation, Addison's disease, autoimmune hemolytic anemia, Crohn's disease, psoriasis, rheumatism, spinal cord injury, multiple sclerosis, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, diabetes, arthritis, toxaemias, ulcerative colitis, chronic pneumonia, pulmonary silicosis, pulmonary sarcoidosis, lung tuberculosis, cahexia, arterial sclerosis, Creutzfeldt-Jakob disease, virus infection, atopic dermatitis, systemic lupus erythematosus, AIDS encephalopathy, meningitis, angina pectoris, myocardial infarction, congestive heart failure, hepatitis, transplant, dialysis hypotension, or diffuse intravascular coagulation syndrome .
- Amido thiazole derivatives can be used as NADPH oxidase inhibitors .
Anticancer Activity
- Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the growth of human breast carcinoma (MCF-7) cell lines .
- Some derivatives exhibit higher anticancer activity than doxorubicin, particularly those with a 4-trifluoromethylphenyl substituent .
- A specific derivative showed potent biological activity against the HEPG2 cancer cell line, with an EC50 value of 10.28 μg/mL .
- Another compound displayed antiproliferative activity against various cancers, including breast carcinoma (T47D), colon carcinoma (HT-29), thyroid carcinoma (FTC-238), teratoma (P19), T-cell leukemia (Jurkat E6.1), rhabdomyosarcoma/medulloblastoma (TE671), brain astrocytoma (MOGGCCM), and glioma (C6), and was non-toxic to normal cells .
- One tested compound, N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, showed a CTC50 of 0.913 µM against a lung cancer cell line .
- A thiadiazole derivative with a tert-butyl substituent showed an IC50 value of 1.7 µM against a human pancreatic cancer cell line .
- One derivative showed higher activity (IC50 = 9 μM) compared to Imatinib (IC50 = 20 μM) in the MDA breast cancer cell line and exhibited selectivity for cancer cells .
- Certain compounds have demonstrated significant inhibition of proliferation activities against breast and lung cancer with IC50= 1.78 μmol/L .
- One compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl-positive K562 cell line (myelogenous leukemia cell line) .
- Certain derivatives had good effects on cancer cells and were safe for normal cells, inducing apoptosis and increasing DNA fragmentation .
- Some N-benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines demonstrated higher inhibitory activities against breast cancer (MDA MB-231) than cisplatin .
Mechanism of Action
The mechanism of action of butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
Key Compounds Identified:
- Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230)
- Ethyl 4-(4-(6-Methylpyridazin-3-yl)Phenethylamino)Benzoate (I-6232)
- Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate (I-6273)
- Butyl Benzoate
- Methyl Benzoate, Ethyl Benzoate, Propyl Benzoate
Structural Differences :
- The target compound’s thiadiazole-amido group distinguishes it from simpler alkyl benzoates (e.g., methyl, ethyl, butyl benzoates), which lack heterocyclic substituents .
Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (Water) | Key Structural Feature |
|---|---|---|---|
| Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate | ~3.5 | Low | Thiadiazole-amido substituent |
| Butyl Benzoate | 3.1 | Insoluble | Simple alkyl ester |
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) | ~2.8 | Moderate | Pyridazine substituent, amino linkage |
| Methyl Benzoate | 1.9 | Slightly soluble | Short alkyl chain |
Notes:
- The thiadiazole group increases lipophilicity (higher LogP) compared to methyl or ethyl benzoates, likely enhancing tissue penetration .
Photostability and Degradation Pathways
- This compound : Expected to undergo photooxidation at the thiadiazole ring or ester group, though specific pathways are uncharacterized. Heterocyclic rings like thiadiazole may resist hydrolysis but facilitate radical-mediated degradation .
- Butyl Benzoate: Degrades via two pathways under UV/TiO₂: Hydroxyl radical attack producing butyl-o-hydroxybenzoate (major) and butyl benzoate. Hydrolysis/decarboxylation yielding benzoic acid and p-benzoquinone .
- Ethyl Benzoate Derivatives : Substituted analogs (e.g., I-6230) likely follow similar hydrolysis pathways, with substituents influencing reaction rates.
Key Findings :
- The thiadiazole group in the target compound may introduce novel toxicological risks, such as nitrogen-centered reactive metabolites, warranting further study.
Biological Activity
Butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a butyl ester linked to a thiadiazole ring with an amido group. Its chemical formula is with a molecular weight of approximately 333.41 g/mol. The structural uniqueness of this compound contributes to its biological properties.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. The mechanism by which this compound exerts its effects includes:
- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of thiadiazoles have shown selective cytotoxicity towards cancer cells while sparing normal cells .
- Induction of Apoptosis : Studies indicate that certain thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound and related compounds. The following table summarizes findings on cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 7.4 | |
| HT-29 (Colon) | 8.0 | |
| Jurkat E6.1 (T-cell leukemia) | 6.5 | |
| HePG-2 (Liver) | >20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits promising anticancer properties with selective toxicity towards malignant cells.
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of thiadiazole derivatives:
- Cytotoxicity Evaluation : A study demonstrated that a series of thiadiazole derivatives exhibited selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
- Apoptotic Mechanisms : Research indicated that certain thiadiazole derivatives could induce apoptosis through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that modifications at specific positions on the thiadiazole ring significantly influence biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,2,3-thiadiazole core in butyl 4-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoate?
- Methodology : The 1,2,3-thiadiazole ring can be synthesized via cyclization of thioamides or hydrazine derivatives with sulfur-containing reagents. For example, condensation of 4-ethylthiosemicarbazide with a carbonyl precursor under acidic conditions (e.g., glacial acetic acid) promotes cyclization. Post-synthetic functionalization (e.g., amidation) is achieved using coupling agents like EDCI/HOBt in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-cyclization. Optimize stoichiometry to prevent side reactions (e.g., disulfide formation).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the ester carbonyl (δ ~165–170 ppm), thiadiazole protons (δ 7.5–8.5 ppm), and butyl chain signals (δ 0.9–1.7 ppm).
- IR : Confirm ester C=O (~1720 cm⁻¹) and amide N–H (~3300 cm⁻¹) stretches.
- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- Data Interpretation : Cross-reference with synthesized analogs (e.g., methyl or ethyl esters) to isolate spectral contributions of the thiadiazole and benzoate moieties .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethyl group on the thiadiazole ring influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl substituents (e.g., methyl, propyl) and test against target enzymes (e.g., bacterial dihydrofolate reductase).
- Computational Modeling : Perform DFT calculations to analyze electron density distribution and steric maps of the thiadiazole ring.
- Key Finding : Ethyl groups balance lipophilicity and steric hindrance, optimizing membrane permeability while maintaining target binding .
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Methodology :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on resolving disorder in the butyl chain or thiadiazole orientation.
- Twinned Data Handling : Apply SHELXE for experimental phasing if crystals exhibit twinning.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of benzoate derivatives?
- Case Study : Butyl benzoate exhibits conflicting irritation classifications (e.g., EU CLP vs. supplier SDS).
- Resolution Strategy :
- In Silico Prediction : Use QSAR models to estimate acute toxicity (e.g., LD50) based on substituent effects.
- Experimental Replication : Conduct OECD-compliant dermal irritation assays (e.g., 3D epidermal models) to validate self-classifications .
- Table 1 : Toxicity Data Comparison
| Parameter | Butyl Benzoate | Target Compound (Predicted) |
|---|---|---|
| Oral LD50 (rat) | 5.14 g/kg | ~3.8–4.2 g/kg |
| Dermal Irritation | Mild | Moderate (amide group) |
| Ocular Irritation | Grade 1 | Grade 2 |
Experimental Design
Q. What in vitro assays are optimal for evaluating the compound’s antimicrobial potential?
- Protocol :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Quantify biomass reduction via crystal violet staining.
- Controls : Include ciprofloxacin (positive) and DMSO (vehicle). Correlate results with logP values to assess membrane penetration efficiency .
Methodological Challenges
Q. How can researchers mitigate hydrolysis of the ester group during biological assays?
- Solutions :
- Buffering : Use pH 7.4 PBS with 1% BSA to stabilize the ester bond.
- Prodrug Design : Replace butyl with tert-butyl esters for enhanced hydrolytic stability.
- Validation : Monitor degradation via LC-MS over 24-hour incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
